Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-
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Overview
Description
Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- typically involves the reaction of N,N-diethylacetamide with an appropriate indole derivative under controlled conditions. The reaction is facilitated by the presence of a base and a suitable solvent, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction under optimized conditions to yield the final product. The process is designed to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, reduction of inflammation, or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylacetamide: A simpler analog with fewer functional groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
Uniqueness
What sets Acetamide, N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H23N5OS |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H23N5OS/c1-5-23(6-2)15(24)10-25-18-20-17-16(21-22-18)13-9-12(11(3)4)7-8-14(13)19-17/h7-9,11H,5-6,10H2,1-4H3,(H,19,20,22) |
InChI Key |
CNSYMWLTXNWJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)C(C)C)N=N1 |
Origin of Product |
United States |
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